N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine
Description
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5S/c1-8(2)17-7-11(5-14-17)9(3)13-6-12-16-15-10(4)18-12/h5,7-9,13H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIGFEOUEGHCKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNC(C)C2=CN(N=C2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine typically involves the following steps:
Formation of 5-methyl-1,3,4-thiadiazol-2-ylmethylamine: This can be achieved by reacting 5-methyl-1,3,4-thiadiazole with an appropriate amine source under suitable conditions.
Coupling with 1-(1-propan-2-ylpyrazol-4-yl)ethanone: The resulting amine is then coupled with 1-(1-propan-2-ylpyrazol-4-yl)ethanone using reagents such as carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at the nitrogen or sulfur atoms can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, amines, or thiols are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound, which may exhibit different biological activities.
Substitution Products: Derivatives with different substituents at the nitrogen or sulfur atoms.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Thiadiazole derivatives, including this compound, have shown potential as antimicrobial and anticancer agents. They interact with biological targets and exhibit a broad spectrum of biological activities.
Medicine: The compound has been studied for its potential therapeutic applications, including its use as an antimicrobial agent and in the treatment of various diseases.
Industry: In the materials science field, thiadiazole derivatives are used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine exerts its effects involves interaction with specific molecular targets. The thiadiazole ring structure allows the compound to cross cellular membranes and bind to biological targets, leading to various biological activities. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring structure are structurally similar and may have overlapping applications.
Uniqueness: N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine is unique due to its specific combination of the thiadiazole and pyrazole rings, which contributes to its distinct biological and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
